

Application Notes and Protocols: Antimony in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diantimony*

Cat. No.: *B1203571*

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Introduction

Antimony (Sb) and its compounds are crucial materials in the semiconductor industry, utilized in a range of applications from n-type doping of silicon to the fabrication of advanced III-V compound semiconductors. The term "**diantimony**" typically refers to compounds containing two antimony atoms, such as **diantimony** trioxide (Sb_2O_3), or the diatomic molecule Sb_2 observed in the vapor phase. These materials are valued for their specific electronic and physical properties.

This document provides detailed application notes and experimental protocols for the use of antimony in two primary areas:

- **N-Type Doping of Silicon:** Utilizing elemental antimony for creating n-type regions in silicon wafers through ion implantation and crystal growth methods.
- **Fabrication of Antimony-Based Compound Semiconductors:** Focusing on materials like Indium Antimonide (InSb), Gallium Antimonimonide (GaSb), and Antimony Trisulfide (Sb_2S_3) for optoelectronic and high-speed device applications.

Antimony offers distinct advantages over other n-type dopants like arsenic and phosphorus, most notably a lower diffusion coefficient. This property allows for the formation of sharper, more abrupt doping profiles and enhanced thermal stability, which is critical for fabricating ultra-shallow junctions in advanced CMOS devices and for high-power electronics.^{[1][2]}

Furthermore, heavily antimony-doped silicon substrates exhibit minimal autodoping effects,

making them ideal for epitaxial growth.[\[2\]](#)[\[3\]](#) In the realm of compound semiconductors, antimonides are key for infrared detection and high-frequency applications.[\[4\]](#)[\[5\]](#)

Application: N-Type Doping of Silicon with Antimony

Antimony is a well-established n-type dopant for silicon, creating extrinsic semiconductor material by introducing extra electrons that increase conductivity.[\[6\]](#) It is particularly favored for applications requiring high dopant concentrations, minimal diffusion, and thermal stability, such as in power devices and as a buried layer in integrated circuits.[\[2\]](#)[\[7\]](#)

Data Presentation: Properties of Antimony-Doped Silicon

The electrical properties of silicon wafers are highly dependent on the antimony doping concentration and the subsequent processing steps. The following tables summarize key quantitative data for Sb-doped silicon produced by ion implantation and the Czochralski (CZ) growth method.

Parameter	Value	Conditions / Notes	Reference(s)
Dopant Species	Antimony (Sb)	N-type dopant	[2] [7]
Common Wafer Orientations	<100> or <111>	Standard for IC manufacturing	[8]
Typical Resistivity Range	0.001 - 10 ohm-cm	Heavily doped to lightly doped	[8] [9]
Key Advantage	Low Diffusion Coefficient	Allows for abrupt junctions and thermal stability	[2] [3]
Applications	Power Devices, ICs, Epitaxial Substrates, Solar Cells	Suitable for high-temperature and high-frequency devices	[1] [7] [10]

Table 1: General Properties and Applications of Antimony-Doped Silicon.

Implant Energy (keV)	Implant Dose (ions/cm ²)	Annealing Conditions	Resulting Junction Depth (nm)	Sheet Resistance (Ω/sq)	Reference(s)
2 - 5	1x10 ¹⁵	600-800°C (RTA)	< 20	-	[2]
5	5x10 ¹⁴	600-800°C (RTA)	~22	400	[2] [11]
10	6x10 ¹⁴	800°C (RTA)	19	260	[10]
40	4x10 ¹⁴	< 800°C (RTA)	~60	< 200	[10] [11]
120	2.3x10 ¹⁵	900°C, 30 min (Furnace)	-	-	[6]

Table 2: Quantitative Data for Antimony Ion Implantation into Silicon.

Experimental Protocol: Ultra-Shallow Junction Formation via Ion Implantation

This protocol outlines a representative process for creating ultra-shallow n⁺/p junctions in silicon using low-energy antimony ion implantation, a critical step for modern CMOS device fabrication.[\[2\]](#)[\[12\]](#)

Objective: To form an n-type doped layer with a junction depth of less than 25 nm.

Materials and Equipment:

- P-type Silicon (Si) wafers, <100> orientation, resistivity 10-20 Ω·cm.
- Ion Implanter capable of low-energy (<10 keV) Sb⁺ ion beams.
- Screen oxide layer (SiO₂, ~2-5 nm), thermally grown.
- Rapid Thermal Annealing (RTA) system.

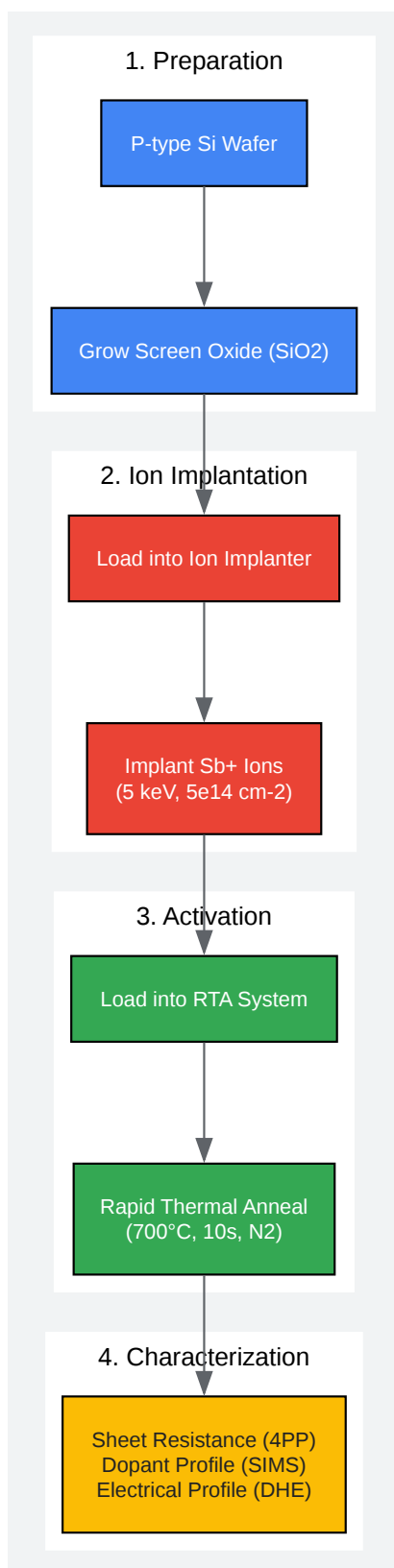
- Characterization tools: Secondary Ion Mass Spectrometry (SIMS), Four-Point Probe, Differential Hall Effect (DHE) measurement system.

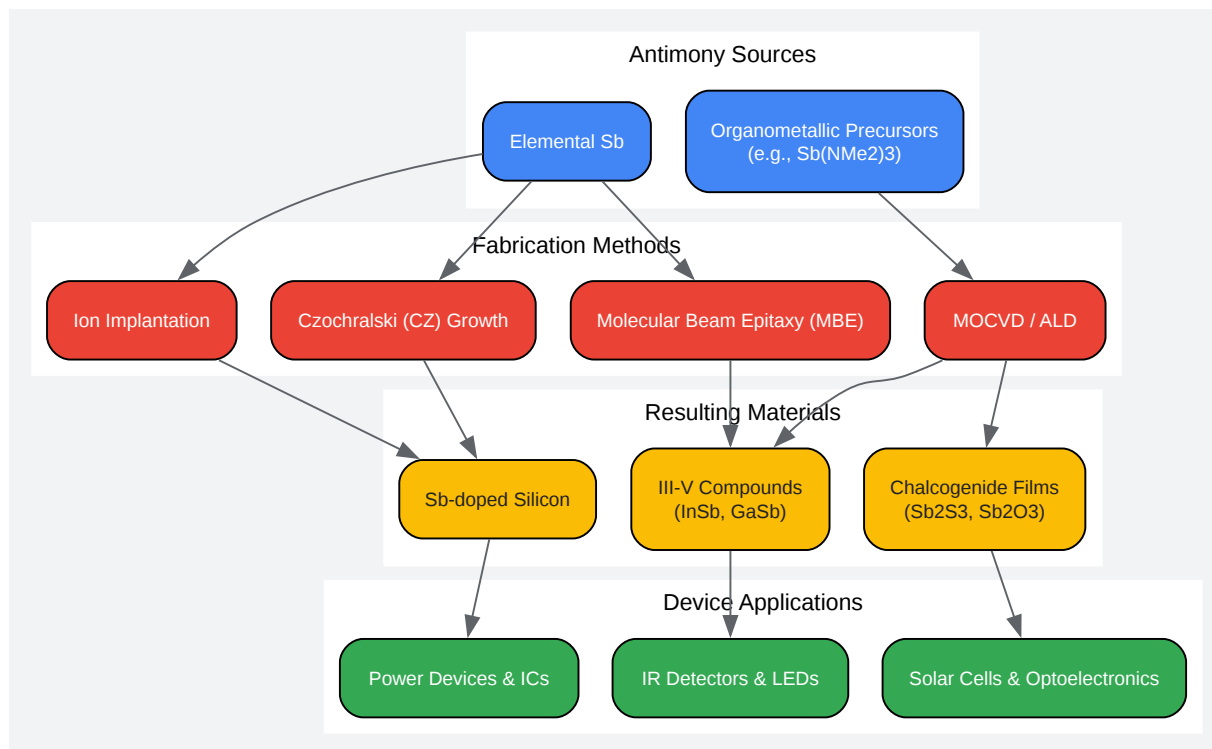
Procedure:

- Substrate Preparation: Start with a clean, p-type silicon wafer. Grow a thin (2-5 nm) screen oxide layer on the surface to minimize ion channeling and protect the silicon surface.
- Ion Implantation:
 - Load the wafer into the ion implanter.
 - Perform the antimony implantation with the following parameters:
 - Ion Species: Sb⁺
 - Implant Energy: 5 keV (for junction depths ~20-25 nm)[\[2\]](#)[\[11\]](#)
 - Implant Dose: 5×10^{14} to 1×10^{15} ions/cm²[\[2\]](#)
 - Wafer Tilt Angle: 7° off normal to minimize channeling.
- Post-Implantation Annealing:
 - Transfer the implanted wafer to the RTA system.
 - The annealing step is crucial to repair lattice damage caused by implantation and to electrically activate the antimony dopant atoms.
 - Perform the RTA process in a nitrogen (N₂) ambient with the following parameters:
 - Annealing Temperature: 700°C
 - Annealing Time: 10 seconds
 - Note: A low thermal budget (e.g., 600-800°C) is critical to prevent significant dopant diffusion, preserving the shallow junction profile.[\[2\]](#)[\[10\]](#)
- Characterization:

- Measure the sheet resistance of the doped layer using a four-point probe.
- Determine the atomic concentration versus depth profile of Sb using SIMS.
- Measure the electrically active dopant profile and carrier mobility using DHE to confirm junction depth and electrical activation.[2]

Visualization: Ion Implantation and Annealing Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols: Antimony in Semiconductor Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203571#diantimony-in-semiconductor-manufacturing]

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